2-(1-Methylethyl)-5-benzothiazolecarboxylic acid

Description

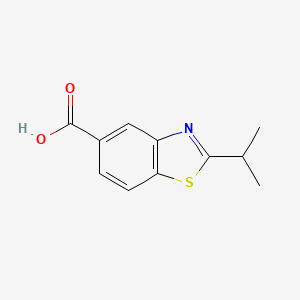

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid is a benzothiazole derivative featuring a carboxylic acid group at the 5-position and an isopropyl (1-methylethyl) substituent at the 2-position of the heterocyclic ring. The benzothiazole core consists of a benzene fused to a thiazole ring (containing sulfur and nitrogen), which confers unique electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity of benzothiazole derivatives, such as antimicrobial, antitumor, and enzyme-inhibitory effects .

Properties

IUPAC Name |

2-propan-2-yl-1,3-benzothiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-6(2)10-12-8-5-7(11(13)14)3-4-9(8)15-10/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCMRYDRRSPOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(S1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid typically involves the reaction of benzothiazole derivatives with isopropyl groups under specific conditions. One common method includes the use of formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzothiazole ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid in the presence of sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and research findings.

Substituent Effects on the Benzothiazole/Benzimidazole Core

2-Methyl-1,3-benzothiazole-5-carboxylic Acid (CAS 24851-69-2) Structure: Benzothiazole with a methyl group at position 2 and a carboxylic acid at position 4. Key Differences: The methyl group is smaller and less lipophilic than the isopropyl group in the target compound. This reduces steric hindrance and may enhance solubility in polar solvents. Molecular Formula: C₉H₇NO₂S (MW: 209.22 g/mol) . Applications: Used as a building block in drug synthesis, particularly for kinase inhibitors .

2-(1-Methylimidazol-2-yl)-1H-benzimidazole-5-carboxylic Acid (CAS 308362-12-1) Structure: Benzimidazole (two nitrogens in the fused ring) with a methylimidazole substituent at position 2 and a carboxylic acid at position 5. The methylimidazole group introduces additional nitrogen atoms, enhancing coordination with metal ions or biological targets. Molecular Formula: C₁₂H₁₀N₄O₂ (MW: 242.23 g/mol) . Applications: Investigated for use in catalysis and as a ligand in coordination chemistry .

Ethyl 2-Amino-1,3-benzothiazole-5-carboxylate (CAS 103040-92-2) Structure: Benzothiazole with an amino group at position 2 and an ethyl ester at position 5. The amino group allows for derivatization via nucleophilic reactions. Molecular Formula: C₁₀H₁₀N₂O₂S (MW: 222.27 g/mol) . Applications: Intermediate in synthesizing bioactive molecules, including antiviral agents .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | N/A | Benzothiazole | 2-(isopropyl), 5-COOH | C₁₁H₁₁NO₂S* | 237.28* |

| 2-Methyl-1,3-benzothiazole-5-carboxylic Acid | 24851-69-2 | Benzothiazole | 2-(methyl), 5-COOH | C₉H₇NO₂S | 209.22 |

| 2-(1-Methylimidazol-2-yl)-1H-benzimidazole-5-carboxylic Acid | 308362-12-1 | Benzimidazole | 2-(methylimidazole), 5-COOH | C₁₂H₁₀N₄O₂ | 242.23 |

| Ethyl 2-Amino-1,3-benzothiazole-5-carboxylate | 103040-92-2 | Benzothiazole | 2-(NH₂), 5-COOEt | C₁₀H₁₀N₂O₂S | 222.27 |

*Theoretical values based on structural analogs.

Table 2: Key Property Comparison

Biological Activity

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid is an organic compound characterized by its unique structure, which includes a benzothiazole ring and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various molecular targets and pathways.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the isopropyl group and the carboxylic acid functional group contributes to its reactivity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to biological targets. This interaction can modulate enzyme activity and influence various biochemical pathways, particularly those related to neurodegenerative diseases and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have indicated that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) has been highlighted as a mechanism for its neuroprotective effects .

Anti-inflammatory Activity

In addition to its antimicrobial and neuroprotective properties, this compound has shown anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This property could be beneficial in treating inflammatory conditions .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | In vitro testing against bacterial strains | Effective against Staphylococcus aureus and E. coli |

| Neuroprotection Study | Effects on neuronal cells | Reduces oxidative stress; modulates nAChRs |

| Anti-inflammatory Research | Cytokine inhibition | Decreases levels of pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A case study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. The results indicated significant inhibition zones against tested bacterial strains, supporting its potential as a lead compound for antibiotic development .

- Neuroprotective Mechanisms : In a model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death compared to controls. The study suggested that the compound's interaction with nAChRs may enhance cholinergic signaling, providing a protective effect against neurotoxicity .

- Inflammation Reduction : Another study focused on the anti-inflammatory properties of the compound in a mouse model of arthritis. Treatment with this compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.